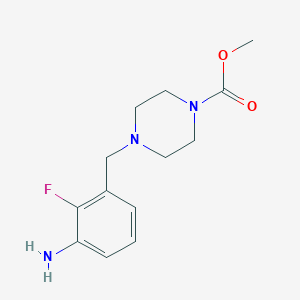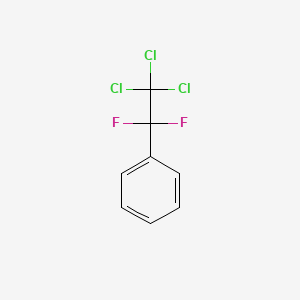
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group and a methylacrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate methylacrylate derivative. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylic acid.
Reduction: 3-(5-Chloro-2-hydroxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their function.
類似化合物との比較
Similar Compounds
- (E)-3-(5-Bromo-2-hydroxyphenyl)-2-methylacrylaldehyde
- (E)-3-(5-Fluoro-2-hydroxyphenyl)-2-methylacrylaldehyde
- (E)-3-(5-Methyl-2-hydroxyphenyl)-2-methylacrylaldehyde
Uniqueness
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.
特性
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJOPIJARRCBE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)Cl)O)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)

